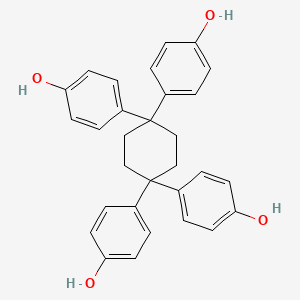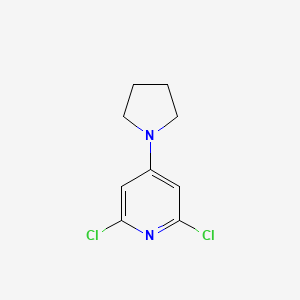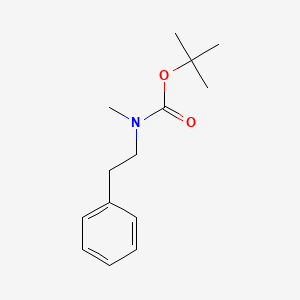
N-Boc,N-methyl phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc,N-methyl phenethylamine is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. The Boc group is widely used in organic synthesis to protect amines due to its stability under various conditions and ease of removal. This compound is significant in synthetic chemistry, particularly in the preparation of complex molecules where selective protection and deprotection of functional groups are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc,N-methyl phenethylamine typically involves the reaction of phenethylamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile or tetrahydrofuran (THF), at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often employ similar reaction conditions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The process may also involve the use of eco-friendly solvents and catalysts to align with green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc,N-methyl phenethylamine undergoes several types of chemical reactions, including:
Oxidation: The Boc group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced using mild reducing agents without affecting the Boc group.
Substitution: Nucleophilic substitution reactions can occur at the phenethylamine moiety, with the Boc group providing protection to the amine.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, various oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The reaction conditions are typically mild to prevent the removal of the Boc group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the phenethylamine moiety can yield the corresponding amine, while oxidation can produce a variety of oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N-Boc,N-methyl phenethylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein interactions, where the Boc group provides selective protection of amine functionalities.
Medicine: Utilized in the synthesis of drug candidates, where the Boc group helps in the selective modification of amine-containing compounds.
Wirkmechanismus
The mechanism of action of N-Boc,N-methyl phenethylamine primarily involves the protection of the amine group by the Boc group. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other Boc-protected amines, such as tert-butoxycarbonyl-protected aniline and tert-butoxycarbonyl-protected benzylamine. These compounds share the common feature of having a Boc group protecting the amine functionality .
Uniqueness
N-Boc,N-methyl phenethylamine is unique due to its specific structure, which includes a phenethylamine moiety. This structure provides distinct reactivity and properties compared to other Boc-protected amines, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C14H21NO2 |
|---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
tert-butyl N-methyl-N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)15(4)11-10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
XZMHPMVKYIOAMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-aminobenzoyl)amino]Benzoic acid methyl ester](/img/structure/B8577148.png)

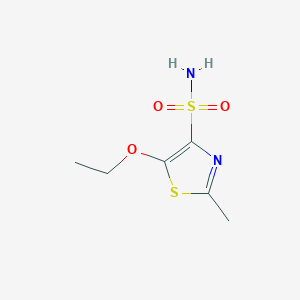
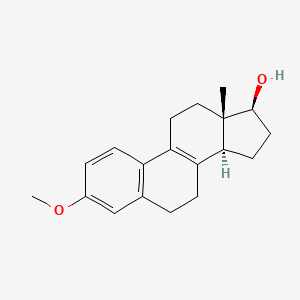



![Tert-butyl 4-[(5-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8577184.png)
![7-[Carbamoyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8577195.png)
